
1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid, also known as MPPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. MPPCA is a heterocyclic compound that contains a pyrimidine ring and a piperidine ring, making it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. In the case of its antitumor activity, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This results in the inhibition of tumor cell growth and proliferation. In the case of its potential to inhibit DPP-4, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid is believed to bind to the active site of the enzyme and prevent its activity, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In the case of its antitumor activity, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been shown to induce apoptosis (programmed cell death) in tumor cells, inhibit cell cycle progression, and reduce the expression of specific genes involved in tumor growth and proliferation. In the case of its potential to inhibit DPP-4, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been shown to improve glucose metabolism, reduce insulin resistance, and improve pancreatic beta cell function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its high purity and yield, its potential for multiple applications, and its well-defined chemical structure. However, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid, including the investigation of its potential applications in other diseases, such as Alzheimer's disease and cardiovascular disease. In addition, further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and improve its pharmacological properties. Overall, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has significant potential for drug discovery and development, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid involves a multi-step process that starts with the reaction between 2-chloro-4-morpholinopyrimidine and piperidine-4-carboxylic acid. The resulting intermediate is then subjected to various reactions, including nucleophilic substitution, cyclization, and deprotection, to obtain the final product, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid. The synthesis of 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been optimized to yield high purity and high yield, making it a suitable candidate for further research.
Wissenschaftliche Forschungsanwendungen
1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and biotechnology. In medicinal chemistry, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been shown to exhibit antitumor activity, making it a promising candidate for cancer therapy. In addition, 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid has been investigated for its potential to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This makes 1-(2-Morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid a potential candidate for the treatment of diabetes.
Eigenschaften
IUPAC Name |
1-(2-morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-13(20)11-2-5-17(6-3-11)12-1-4-15-14(16-12)18-7-9-21-10-8-18/h1,4,11H,2-3,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPAIBLLWUCDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

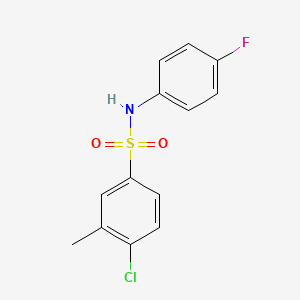
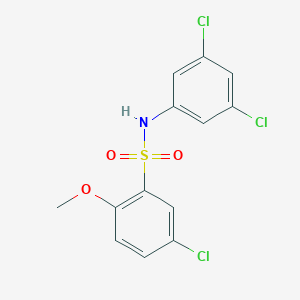

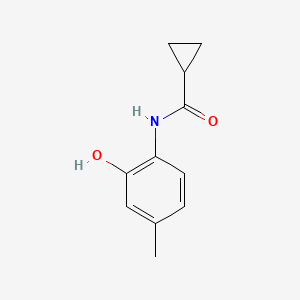
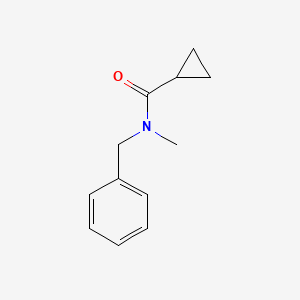
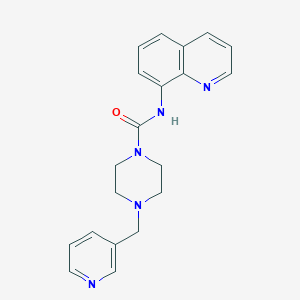

![3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B6643284.png)
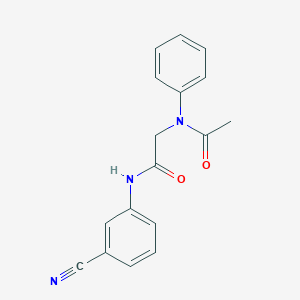
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6643299.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6643316.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B6643324.png)
![Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643332.png)